2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a useful research compound. Its molecular formula is C11H13N5O2S2 and its molecular weight is 311.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Agents
Thiadiazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds exhibit moderate to significant activity against various bacterial and fungal strains, as well as cancer cell lines, highlighting their potential in developing new therapeutic agents. For instance, novel derivatives of 1,3,4-thiadiazole have shown promising antiproliferative activity against human cancer cell lines, with some compounds displaying activity comparable to or even better than cisplatin, a reference compound widely used in cancer chemotherapy (Matysiak et al., 2006). This suggests that thiadiazole derivatives, including those structurally similar to the specified compound, could be explored for their anticancer properties.
CNS Activity
Thiadiazole derivatives have also been investigated for their central nervous system (CNS) activity, with some compounds showing marked antidepressant and anxiolytic properties. This indicates the potential of these compounds in treating CNS disorders, offering a foundation for further research into the specified compound's potential CNS effects (Clerici et al., 2001).
Antioxidant Properties
Research into derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the specified compound, has demonstrated significant antioxidant activity. This suggests the possibility of thiadiazole derivatives being used as potent antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Tumosienė et al., 2020).
Larvicidal and Antimicrobial Activities
Additionally, thiadiazole derivatives have been evaluated for their larvicidal and antimicrobial activities, showing potential as bioactive agents in controlling mosquito populations and combating microbial infections (Kumara et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to exhibit inhibitory activity against enzymes like urease .
Mode of Action
Based on the structural similarity to other 1,3,4-thiadiazole derivatives, it can be hypothesized that this compound may interact with its target enzyme (such as urease) and inhibit its function .
Biochemical Pathways
If we consider its potential urease inhibitory activity, it could affect the urea cycle, leading to a decrease in ammonia production .
Pharmacokinetics
Its molecular weight (31138) suggests that it could potentially be absorbed and distributed in the body .
Result of Action
If it acts as a urease inhibitor, it could potentially reduce the level of ammonia in the body, which could have therapeutic implications in conditions where ammonia levels are elevated .
Properties
IUPAC Name |
2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-18-8-4-2-3-7(5-8)13-10-15-16-11(20-10)19-6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQOTBSZBFKNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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